[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Description
[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone is a complex organic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and an ethylsulfonyl-substituted piperazine moiety
Properties
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O3S/c1-3-22(20,21)17-6-4-16(5-7-17)11(19)10-8-9(2)18(15-10)12(13)14/h8,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXCRDZOJAEWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(C(=C2)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent attachment of the ethylsulfonyl-substituted piperazine. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include difluoromethyl ketones, pyrazoline derivatives, and various substituted piperazines .
Scientific Research Applications
Chemistry
In chemistry, [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring and ethylsulfonyl group contribute to its overall stability and bioactivity . The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride: This compound shares the difluoromethyl and pyrazole moieties but differs in the presence of a sulfonyl chloride group.
1-(Difluoromethyl)-1H-indol-5-amine: This compound contains a difluoromethyl group and an indole ring, making it structurally similar but functionally different.
Uniqueness
The uniqueness of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
